molecular formula C19H27FO B124106 Fluasterone CAS No. 156680-74-9

Fluasterone

货号: B124106
CAS 编号: 156680-74-9
分子量: 290.4 g/mol
InChI 键: VHZXNQKVFDBFIK-NBBHSKLNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Phase I Metabolic Reactions

Fluasterone undergoes hydroxylation and keto-reduction as primary Phase I modifications:

C4α-Hydroxylation

  • A hydroxyl group is introduced at the C4α position, forming 4α-hydroxy-16α-fluoro-5-androsten-17β-ol .

  • Mechanism : Cytochrome P450-mediated oxidation.

  • Evidence : LC-MS/MS analysis identified a metabolite with m/z 309 (M + 1) and fragmentation ions at m/z 291 (−H₂O) and m/z 273 (−2H₂O) .

17-Keto Reduction

  • Reduction of the 17-keto group produces two stereoisomers:

    • 17β-hydroxy-16α-fluoro-5-androsten-17β-ol

    • 17α-hydroxy-16α-fluoro-5-androsten-17α-ol

  • Mechanism : 17β-hydroxysteroid dehydrogenase activity.

  • Detection : HPLC retention times matched synthetic standards (46.5 min for 17β-OH and 47.0 min for 17α-OH) .

Phase II Metabolic Reactions

Phase II metabolism involves glucuronide conjugation:

Glucuronidation

  • The hydroxylated metabolites form monoglucuronides, primarily at the C4α position.

  • Enzyme : UDP-glucuronosyltransferase (UGT).

  • Confirmation : Glucuronidase treatment cleaved conjugates, regenerating aglycones detectable via HPLC .

Major Metabolites and Analytical Data

The table below summarizes key metabolites and their characteristics:

MetaboliteStructural ModificationDetection MethodBiological Matrix
4α-Hydroxy-17β-OH this compoundC4α-hydroxylation + 17β-reductionHPLC (27–35 min), MS (m/z 309)Urine, Feces
17β-OH this compound17-keto reductionHPLC (46.5 min), MS (m/z 275)Feces
4α-Hydroxy-17β-OH this compound glucuronideC4α-glucuronidationHPLC (22 min), NMRUrine

Reaction Pathways and Mass Spectrometry Insights

  • Hydroxylation Followed by Glucuronidation :
    The dominant urinary metabolite (m/z 309 → 291, 273 after glucuronidase treatment) indicates sequential hydroxylation and conjugation .

  • Reduction at C17 :
    Feces contained 17β-OH and 17α-OH isomers, identified via co-elution with synthetic standards and MS fragmentation patterns (m/z 275, 273) .

Stability and Degradation

  • Fecal Excretion : 30% of unchanged this compound within 8–24 hours post-oral administration, decreasing to <1% after 24–48 hours .

  • Oxidative Stability : Resists further oxidation at C3 due to the absence of the β-hydroxyl group .

Comparative Metabolism with DHEA

FeatureDHEAThis compound
C3β Hydroxyl GroupPresentAbsent (removed during synthesis)
C16α SubstitutionHydrogenFluorine
Major Metabolic PathwaySulfation and hydroxylationHydroxylation and glucuronidation

科学研究应用

Anti-Cancer Properties

Fluasterone has shown promising results in cancer prevention studies. Research indicates that it is more effective than DHEA in inhibiting tumor growth and inflammation.

  • Mechanism of Action : this compound acts as an uncompetitive inhibitor of glucose-6-phosphate dehydrogenase (G6PDH), which is critical in the pentose phosphate pathway that generates NADPH, a cofactor essential for biosynthetic reactions and antioxidant defense. By inhibiting G6PDH, this compound reduces the production of reactive oxygen species (ROS), thus preventing oxidative stress that can lead to tumorigenesis .
  • Case Study : In preclinical studies involving mouse models, this compound significantly reduced the incidence of adenocarcinoma in the prostate. Chronic administration at doses of 1000 and 2000 mg/kg resulted in a decrease in cancer incidence from 64% in control groups to 28% and 31%, respectively . These findings suggest that this compound may be a viable candidate for further evaluation in clinical trials aimed at prostate cancer prevention.

Anti-Diabetic Effects

This compound exhibits notable anti-diabetic properties, making it a candidate for treating conditions like hyperglycemia associated with Cushing's syndrome.

  • Clinical Trials : A phase 2 clinical trial is currently underway to assess this compound's efficacy and safety for managing hyperglycemia in patients with endogenous Cushing's syndrome. Preliminary results indicate that this compound can lower plasma glucose levels without the androgenic side effects associated with DHEA .
  • Animal Studies : In mouse models, this compound administration led to a significant reduction in fasting plasma glucose levels and improved insulin sensitivity. These effects are attributed to its anti-glucocorticoid actions, which prevent glucocorticoid-induced metabolic disturbances .

Anti-Glucocorticoid Activity

This compound's ability to antagonize glucocorticoid activity further enhances its therapeutic potential.

  • Mechanism : this compound prevents thymic involution induced by dexamethasone treatment, indicating its role as an anti-glucocorticoid agent independent of endogenous glucocorticoid levels . This property could be beneficial for patients suffering from conditions exacerbated by elevated glucocorticoids, such as obesity and nonalcoholic fatty liver disease (NAFLD).
  • Clinical Implications : The FDA has granted orphan-drug designation for this compound for treating Cushing's syndrome, highlighting its potential as a targeted therapy for metabolic disorders associated with excess glucocorticoids .

Summary of Clinical Findings

Application AreaStudy TypeFindingsReferences
Anti-CancerPreclinical StudiesReduced adenocarcinoma incidence in prostate; more potent than DHEA
Anti-DiabeticPhase 2 Clinical TrialLowered plasma glucose levels; improved insulin sensitivity
Anti-GlucocorticoidMechanistic StudiesPrevented thymic involution; reduced fasting plasma glucose

相似化合物的比较

氟甾酮与脱氢表雄酮等其他类似化合物进行比较:

类似化合物包括:

氟甾酮独特的特性使其成为进一步研究和潜在治疗应用的有前途的化合物。

生物活性

Fluasterone, chemically known as 16α-fluoro-5-androsten-17-one, is a synthetic analogue of dehydroepiandrosterone (DHEA) that retains many therapeutic properties of DHEA while minimizing its androgenic effects. This compound has garnered attention for its potential applications in treating various metabolic and endocrine disorders, including Cushing's syndrome, hyperglycemia, and nonalcoholic fatty liver disease (NAFLD). This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on specific biological pathways, and clinical implications based on diverse research findings.

This compound exhibits several biological activities that are crucial for its therapeutic potential:

  • Inhibition of Carcinogen-activating Enzymes : Research indicates that this compound inhibits cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1, which are involved in the activation of carcinogens. In MCF-7 breast cancer cells, this compound co-treatment with carcinogens like DMBA and TCDD resulted in a dose-dependent decrease in the mRNA levels of these enzymes, suggesting a transcriptional regulatory mechanism rather than direct enzyme inhibition .
  • Anti-inflammatory and Anti-proliferative Effects : Animal studies have shown this compound to possess anti-inflammatory properties similar to DHEA but with greater potency. It has been effective in reducing inflammation and fibrosis in models of NAFLD and has shown promise in controlling hyperglycemia in diabetic mice .
  • Metabolic Regulation : this compound has been noted for its ability to lower plasma glucose levels and mitigate the effects of glucocorticoids. In studies involving mice treated with dexamethasone, this compound prevented thymic involution and reduced plasma corticosterone levels, correlating with lower fasting plasma glucose .

Clinical Findings

This compound's clinical applications are being explored through various studies:

  • Cushing's Syndrome : A Phase 2 clinical trial is underway to evaluate the safety and efficacy of this compound in treating metabolic manifestations associated with Cushing's syndrome. Preliminary results suggest that this compound may effectively target hyperglycemia and other metabolic disturbances without the adverse androgenic effects seen with DHEA .
  • Hypertriglyceridemia : In a pilot study involving buccal this compound administration, participants showed significant reductions in triglyceride levels compared to placebo. The 80 mg dose group experienced a 34% decline in triglycerides over eight weeks, indicating its potential as a treatment for metabolic syndrome .

Case Studies

Several case studies have illustrated the therapeutic benefits of this compound:

  • Case Study on Metabolic Syndrome : In a cohort of adults with metabolic syndrome, this compound administration resulted in notable improvements in lipid profiles and insulin sensitivity without significant side effects. This aligns with findings from preclinical models demonstrating its efficacy in lowering triglycerides and improving metabolic health.
  • Traumatic Brain Injury (TBI) : In animal models of TBI, this compound improved functional recovery when administered shortly after injury. The compound demonstrated neuroprotective properties without inducing the side effects typically associated with steroid treatments .

Comparative Efficacy

The following table summarizes key findings comparing this compound to DHEA regarding their biological activities:

Property This compound DHEA
Androgenic ActivityMinimalHigh
Anti-inflammatory EffectsSignificantModerate
Impact on Glucose LevelsReduces plasma glucoseVariable
Effect on Lipid ProfilesReduces triglycerides significantlyLimited effect
Clinical ApplicationsPromising for Cushing's syndromeEstablished but limited by side effects

属性

IUPAC Name

(8R,9S,10R,13S,14S,16R)-16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FO/c1-18-9-4-3-5-12(18)6-7-13-14(18)8-10-19(2)15(13)11-16(20)17(19)21/h6,13-16H,3-5,7-11H2,1-2H3/t13-,14+,15+,16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZXNQKVFDBFIK-NBBHSKLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=CCC3C2CCC4(C3CC(C4=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCCC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H](C4=O)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90920920
Record name Fluasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fluasterone is a synthetically stable adrenocortical steroid fluorinated analogue of dehydroepiandrosterone (DHEA), a powerful anti-inflammatory molecule with androgenic or estrogenic side effects. It is proposed that fluasterone inhibits NF-kB activation and reduces oxidative stress, but other mechanisms may play a role. Fluasterone suppresses inflammation and is effective in preclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. Fluasterone has anti-inflammatory effects inpreclinical models of chronic inflammatory disease including psoriasis, asthma, rheumatoid arthritis, multiple sclerosis and lupus erythematosus. [Aeson Pharmaceuticals Executive Report]
Record name Fluasterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

112859-71-9
Record name Fluasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112859-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluasterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112859719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluasterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06250
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fluasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90920920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUASTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7M5UGD04G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fluasterone
Reactant of Route 2
Fluasterone
Reactant of Route 3
Fluasterone
Reactant of Route 4
Fluasterone
Reactant of Route 5
Fluasterone
Reactant of Route 6
Fluasterone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。